
(4-Methylthiophen-2-yl)-(4-pyrazol-1-ylpiperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methylthiophen-2-yl)-(4-pyrazol-1-ylpiperidin-1-yl)methanone, also known as MPTMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. MPTMP belongs to the class of piperidine-based compounds, which have been shown to exhibit various biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
作用機序
The exact mechanism of action of (4-Methylthiophen-2-yl)-(4-pyrazol-1-ylpiperidin-1-yl)methanone is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory mediators. This compound has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. Moreover, this compound has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in animal models of inflammation. Moreover, this compound has been shown to reduce the levels of oxidative stress markers and increase the activity of antioxidant enzymes, suggesting its potential as a neuroprotective agent. The compound has also been shown to induce apoptosis in cancer cells and inhibit their proliferation.
実験室実験の利点と制限
(4-Methylthiophen-2-yl)-(4-pyrazol-1-ylpiperidin-1-yl)methanone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical properties make it amenable to various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Moreover, this compound has been extensively studied in animal models, providing a wealth of data on its pharmacological properties. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of (4-Methylthiophen-2-yl)-(4-pyrazol-1-ylpiperidin-1-yl)methanone. One direction is to investigate its potential as a therapeutic agent for the treatment of chronic pain and inflammation. Another direction is to explore its potential as an anti-cancer agent, particularly in combination with other chemotherapeutic agents. Moreover, further studies are needed to elucidate the exact mechanism of action of this compound and its effects on various cellular pathways. Finally, the development of novel analogs of this compound with improved pharmacological properties may lead to the discovery of more potent and selective compounds for drug development.
合成法
The synthesis of (4-Methylthiophen-2-yl)-(4-pyrazol-1-ylpiperidin-1-yl)methanone involves the reaction of 4-methylthiophen-2-amine with 4-pyrazol-1-ylpiperidine-1-carboxylic acid tert-butyl ester in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide (DCC) as coupling agents. The resulting intermediate is then treated with trifluoroacetic acid to remove the tert-butyl ester group, yielding the final product of this compound. The synthesis method of this compound has been optimized to achieve a high yield and purity of the compound.
科学的研究の応用
(4-Methylthiophen-2-yl)-(4-pyrazol-1-ylpiperidin-1-yl)methanone has been extensively studied for its potential applications in drug development. It has been shown to exhibit significant anti-inflammatory and analgesic properties in animal models, making it a potential candidate for the treatment of chronic pain and inflammation. Moreover, this compound has been shown to inhibit the growth of cancer cells in vitro, suggesting its potential as an anti-cancer agent. The compound has also been investigated for its potential use as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation.
特性
IUPAC Name |
(4-methylthiophen-2-yl)-(4-pyrazol-1-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-11-9-13(19-10-11)14(18)16-7-3-12(4-8-16)17-6-2-5-15-17/h2,5-6,9-10,12H,3-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGQEZOFZMGLMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC(CC2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-2-[(E)-(mesitylimino)methyl]phenol](/img/structure/B2530811.png)
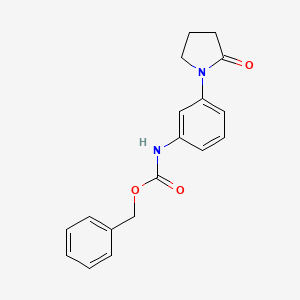
![N-[1-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide](/img/structure/B2530817.png)
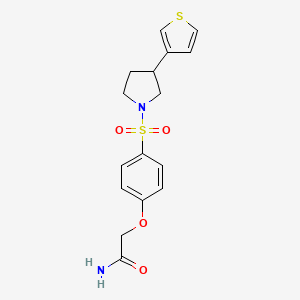
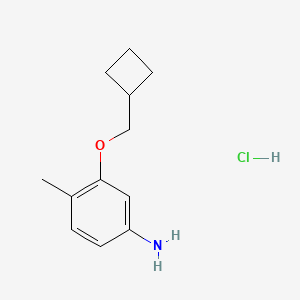
![Methyl 4-((4-oxo-9-(2,2,6,6-tetramethylpiperidin-4-yl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2530822.png)
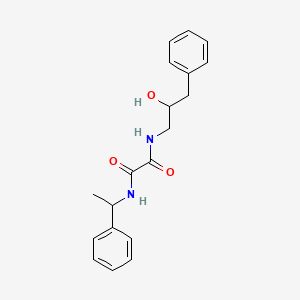
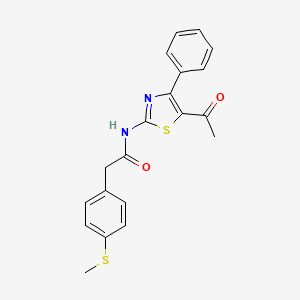

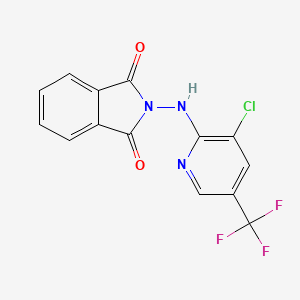
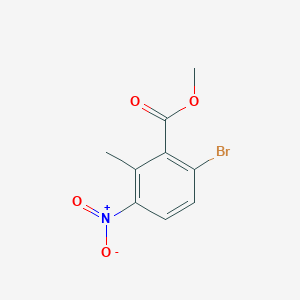
![4-Hydrazino-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2530832.png)
![2-[(3-chloro-2-ethoxyphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2530833.png)
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2530834.png)